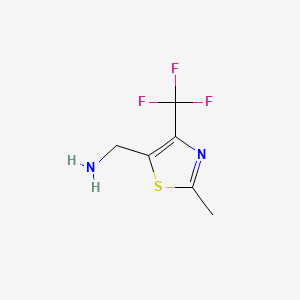
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1283720-60-4 . It has a molecular weight of 196.2 and its IUPAC Name is [2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine . The InChI Code for this compound is 1S/C6H7F3N2S/c1-3-11-5(6(7,8)9)4(2-10)12-3/h2,10H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C6H7F3N2S . It contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms. The InChI key for this compound is OHBCFZNSHHHITQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . and 95% .科学的研究の応用
Synthesis and Characterization
One significant area of application for this compound is in the synthesis and characterization of novel organic materials. For instance, the synthesis and characterization of thiadiazole derivatives have been explored for their dyeing performance on nylon fabric, showcasing the compound's potential in materials science, particularly in the development of new dyes and pigments (Malik et al., 2018). Furthermore, the ambient-temperature synthesis of novel pyrazolyl and pyridinyl methanamine derivatives has been reported, highlighting the compound's utility in organic synthesis and the potential for creating new molecules with unique physical and chemical properties (Becerra et al., 2021).
Antimicrobial Activities
Another significant application is in the development of compounds with antimicrobial properties. Research has shown that certain derivatives exhibit notable antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents. For example, novel quinoline derivatives carrying a 1,2,3-triazole moiety have demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010). This indicates the compound's relevance in pharmacological research, particularly in the search for new treatments against microbial infections.
Molecular Aggregation Studies
The study of molecular aggregation processes is another area where this compound finds application. Spectroscopic studies of thiadiazole derivatives have been conducted to understand solvent effects on molecular aggregation, revealing insights into the interactions that govern molecular assembly in solutions. This research is crucial for materials science, particularly in designing materials with tailored optical and electronic properties (Matwijczuk et al., 2016).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
特性
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-3-11-5(6(7,8)9)4(2-10)12-3/h2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBCFZNSHHHITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693371 |
Source


|
| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1283720-60-4 |
Source


|
| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)
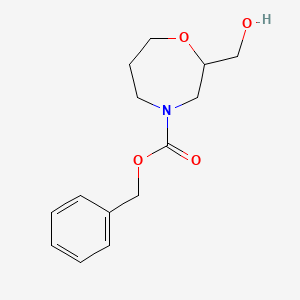
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)

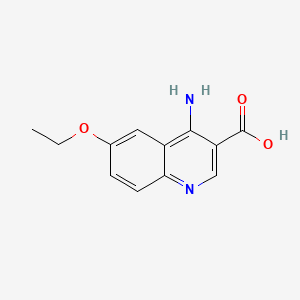

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)
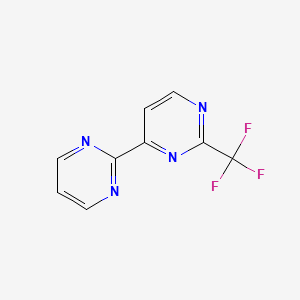
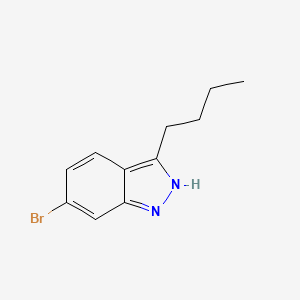
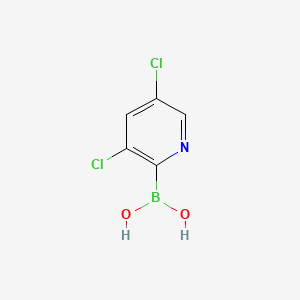

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)